molecular formula C20H23NO5 B12462011 3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12462011
M. Wt: 357.4 g/mol
InChI Key: SFWQJLUQLRSSCF-UHFFFAOYSA-N
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Description

3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the phenylcarbamoyl group: This step can be accomplished through a nucleophilic substitution reaction, where the phenylcarbamoyl group is introduced using reagents like phenyl isocyanate.

    Addition of the 2-methylpropoxycarbonyl group: This final step involves esterification reactions using reagents such as 2-methylpropyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, including:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor binding: Interacting with cellular receptors and modulating signal transduction pathways.

    Gene expression: Influencing the expression of specific genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

3-[[4-(2-methylpropoxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C20H23NO5/c1-11(2)10-26-20(25)12-5-7-15(8-6-12)21-18(22)16-13-3-4-14(9-13)17(16)19(23)24/h3-8,11,13-14,16-17H,9-10H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

SFWQJLUQLRSSCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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